molecular formula C14H9NO B8662418 10-Iminoanthracen-9(10h)-one CAS No. 4392-73-8

10-Iminoanthracen-9(10h)-one

Cat. No. B8662418
CAS RN: 4392-73-8
M. Wt: 207.23 g/mol
InChI Key: YWOSKMDTUPFKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Iminoanthracen-9(10h)-one is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Iminoanthracen-9(10h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Iminoanthracen-9(10h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4392-73-8

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

10-iminoanthracen-9-one

InChI

InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H

InChI Key

YWOSKMDTUPFKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel is charged with 5000 parts of nitrobenzene to which are added 428.5 parts of 1,5-dichloroanthraquinone, 670 parts of 1-aminoanthraquinone, 250 parts of anhydrous sodium carbonate and 10 parts of copper(I) chloride. With stirring, the mixture is heated to 190° C. and a further 10 parts of copper(I) chloride are added. After reflux distillation without pressure over 5 hours, the reaction mixture is heated to 240° C. and the pressure rises to 2 bar. Stirring is continued for 4 hours under these conditions. The reaction mixture is cooled and the reaction product is isolated and dried, affording 976 parts (97% yield, based on 1,5-dichloroanthraquinone) of the anthraquinone imide of the formula ##STR2## This anthraquinone imide is converted into a yellow vat dye by a double carbazole cyclisation.
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